N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

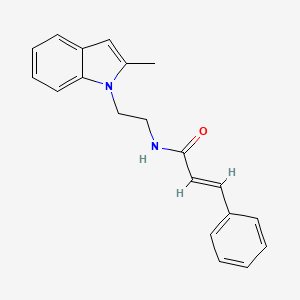

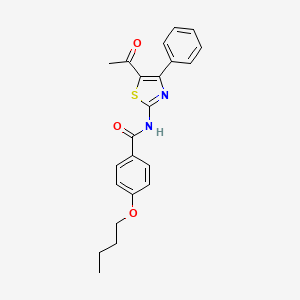

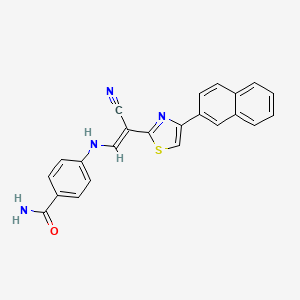

N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide, also known as MIH, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MIH is a derivative of melatonin and cinnamamide, and its chemical structure is shown below.

Applications De Recherche Scientifique

Photo-Responsive Polymers

N,N-Bis(2-hydroxyethyl) cinnamamide, a derivative with a pendant photo-responsive cinnamamide group, has been synthesized and characterized for its potential in creating novel photo-responsive polymers. Its ability to undergo reversible [2+2] cycloaddition under alternating ultraviolet irradiation makes it a promising functional monomer for the synthesis of photo-responsive materials (Jin, Sun, & Wu, 2011).

Anticancer Activity

A novel 2-(aroylamino)cinnamamide derivative has been discovered with potent cytotoxicity against colon cancer cells, mediated by dual apoptotic signal activation and oxidative stress. This compound demonstrated selective cytotoxicity towards cancer cells over normal cells, highlighting its therapeutic potential (Omar et al., 2020).

Efflux Pump Inhibitors

N,N'-disubstituted cinnamamide derivatives have been evaluated as efflux pump inhibitors to potentiate the activity of ciprofloxacin against Staphylococcus aureus strains overexpressing the NorA efflux pump. These derivatives showed promise as a new class of efflux pump inhibitors with minimal toxicity to human cells (Radix et al., 2018).

Fungicidal Activity

Lansiumamide B and its derivatives, synthesized from N-methyl-N-cis-styryl-cinnamamide, exhibited a broad spectrum of antifungal activities against phytopathogenic fungi. The study suggests that modifications in the amide nitrogen substituents significantly affect their biological activities, offering insights into designing more effective antifungal agents (Xu et al., 2018).

α-Glucosidase Inhibitory Activities

Cinnamamide derivatives have been evaluated for their α-glucosidase inhibitory effects as a potential treatment for diabetes. Modifications in the cinnamic acid structure, especially amidation, significantly altered the α-glucosidase inhibitory activity, offering a pathway for the development of antidiabetic agents (Ernawati et al., 2020).

Antidepressant-like Action

A series of N-(2-hydroxyethyl) cinnamamide derivatives were synthesized and evaluated for their antidepressant activities in mice. Some derivatives significantly reduced immobility time in standard tests, indicating their antidepressant-like action and highlighting the therapeutic potential of these compounds in treating depression (Deng, Wu, Wei, & Quan, 2011).

Mécanisme D'action

Target of Action

N-(2-(2-methyl-1H-indol-1-yl)ethyl)cinnamamide, as an indole derivative, is known to bind with high affinity to multiple receptors . Indole derivatives are found in many important synthetic drug molecules and have been used for treatment in various clinical applications .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Result of Action

Indole derivatives are known to exhibit various biological activities, which suggest that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

(E)-N-[2-(2-methylindol-1-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c1-16-15-18-9-5-6-10-19(18)22(16)14-13-21-20(23)12-11-17-7-3-2-4-8-17/h2-12,15H,13-14H2,1H3,(H,21,23)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGIKJAWNSBDCD-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=CC=CC=C2N1CCNC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-ethyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2633830.png)

![methyl (4-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)phenyl)carbamate](/img/structure/B2633835.png)

![4-[(E)-3-(2-thienyl)-2-propenoyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2633838.png)

![N-(4-fluorophenyl)-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2633839.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methoxybenzamide](/img/structure/B2633851.png)